2-Hydroxy Trimipramine-d3
Overview
Description
2-Hydroxy Trimipramine-d3 is a deuterium-labeled analogue of 2-Hydroxy Trimipramine, which is a metabolite of Trimipramine. Trimipramine is a tricyclic antidepressant used to treat depression and related conditions. The deuterium labeling in this compound allows researchers to study metabolic pathways and mechanisms of action in a more detailed manner .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy Trimipramine-d3 involves the incorporation of deuterium atoms into the molecular structure of 2-Hydroxy Trimipramine. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific synthetic route and reaction conditions can vary, but typically involve the following steps:
Starting Material: The synthesis begins with Trimipramine or its derivatives.
Deuterium Labeling: The incorporation of deuterium atoms (D) into the molecule, often achieved using deuterated reagents such as deuterated water (D2O) or deuterated solvents
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. Industrial methods may also involve the use of specialized equipment and techniques to optimize yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy Trimipramine-d3 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alkanes .
Scientific Research Applications
2-Hydroxy Trimipramine-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of Trimipramine metabolites.
Biology: Employed in metabolic studies to trace the pathways and mechanisms of Trimipramine metabolism.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the behavior of Trimipramine in the body.
Industry: Applied in the development and validation of analytical methods for quality control in pharmaceutical production .
Mechanism of Action
The mechanism of action of 2-Hydroxy Trimipramine-d3 is closely related to that of Trimipramine. Trimipramine acts by inhibiting the reuptake of neurotransmitters such as norepinephrine and serotonin, thereby increasing their levels in the synaptic cleft and enhancing mood. The deuterium labeling in this compound allows for more precise tracking of these processes in metabolic studies .
Comparison with Similar Compounds
Similar Compounds
Desmethyl-Trimipramine: Another metabolite of Trimipramine with similar inhibitory effects on neurotransmitter reuptake.
Trimipramine-N-oxide: A metabolite that preferentially inhibits serotonin transporters.
2-Hydroxy Trimipramine: The non-deuterated analogue of 2-Hydroxy Trimipramine-d3
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more accurate tracing and analysis of metabolic pathways, making it a valuable tool in pharmacokinetic and pharmacodynamic studies .
Properties
IUPAC Name |
11-[2-methyl-3-[methyl(trideuteriomethyl)amino]propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-15(13-21(2)3)14-22-19-7-5-4-6-16(19)8-9-17-12-18(23)10-11-20(17)22/h4-7,10-12,15,23H,8-9,13-14H2,1-3H3/i2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJSSUOYVSEYPF-BMSJAHLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O)CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C)CC(C)CN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662030 | |
Record name | 5-(2-Methyl-3-{methyl[(~2~H_3_)methyl]amino}propyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189647-53-7 | |
Record name | 5-(2-Methyl-3-{methyl[(~2~H_3_)methyl]amino}propyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.